molecular formula C14H19N3O B15050951 2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol

2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol

Cat. No.: B15050951
M. Wt: 245.32 g/mol
InChI Key: FBDAGYPICQQEHG-UHFFFAOYSA-N
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Description

2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol is an organic compound that features a phenol group substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Substitution reaction: The pyrazole derivative is then reacted with a suitable halogenated phenol derivative in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of polymers and other advanced materials.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol
  • **this compound derivatives
  • **Other pyrazole-substituted phenols

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenol and pyrazole groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

2-[[(4-methyl-1-propan-2-ylpyrazol-3-yl)amino]methyl]phenol

InChI

InChI=1S/C14H19N3O/c1-10(2)17-9-11(3)14(16-17)15-8-12-6-4-5-7-13(12)18/h4-7,9-10,18H,8H2,1-3H3,(H,15,16)

InChI Key

FBDAGYPICQQEHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CC=C2O)C(C)C

Origin of Product

United States

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